molecular formula C12H16O2 B8681108 5-Benzoylpentan-1-ol

5-Benzoylpentan-1-ol

Cat. No.: B8681108
M. Wt: 192.25 g/mol
InChI Key: PUATWLVUUBATLK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Benzoylpentan-1-ol (CAS: Not explicitly provided in evidence) is a secondary alcohol featuring a pentan-1-ol backbone substituted with a benzoyl group (C₆H₅CO-) at the fifth carbon. The benzoyl group introduces significant polarity and reactivity due to the electron-withdrawing nature of the carbonyl moiety. Its molecular formula is C₁₂H₁₆O₂, with a molecular weight of 192.26 g/mol (estimated via analogous structures).

Key properties inferred from structural analogs:

  • Boiling Point: ~280–300°C (estimated for benzoyl-substituted alcohols).
  • Reactivity: Susceptible to nucleophilic attack at the carbonyl group and esterification reactions.

Properties

Molecular Formula

C12H16O2

Molecular Weight

192.25 g/mol

IUPAC Name

6-hydroxy-1-phenylhexan-1-one

InChI

InChI=1S/C12H16O2/c13-10-6-2-5-9-12(14)11-7-3-1-4-8-11/h1,3-4,7-8,13H,2,5-6,9-10H2

InChI Key

PUATWLVUUBATLK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)CCCCCO

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following compounds are structurally related to 5-Benzoylpentan-1-ol, differing primarily in substituents:

Compound Molecular Formula Functional Groups Key Structural Features
This compound C₁₂H₁₆O₂ Benzoyl (C₆H₅CO-), -OH Polar carbonyl group enhances reactivity
5-Phenyl-1-pentanol C₁₁H₁₆O Phenyl (C₆H₅-), -OH Hydrophobic phenyl group reduces polarity
1-(1,3-Benzodioxol-5-yl)pentan-1-one C₁₂H₁₄O₃ Benzodioxole, ketone Electron-rich dioxole ring stabilizes ketone

Physicochemical Properties

Property This compound (Estimated) 5-Phenyl-1-pentanol 1-(1,3-Benzodioxol-5-yl)pentan-1-one
Molecular Weight 192.26 g/mol 164.24 g/mol 206.24 g/mol
Boiling Point ~280–300°C 245–250°C (literature) Not reported
Solubility Soluble in ethanol, acetone Soluble in alcohols, ethers Likely soluble in polar aprotic solvents
Reactivity High (carbonyl reactions) Moderate (alcohol reactions) Stable ketone; limited reactivity

Key Differences and Implications

Functional Groups: The benzoyl group in this compound increases polarity and reactivity compared to the phenyl group in 5-Phenyl-1-pentanol, making it more suitable for reactions requiring electrophilic sites (e.g., esterification). The benzodioxole-substituted ketone in exhibits enhanced stability due to resonance effects, unlike the alcohol derivatives .

Applications: 5-Phenyl-1-pentanol’s FEMA certification highlights its role in consumer products, whereas this compound’s applications are likely niche or industrial.

Safety :

  • Benzoyl derivatives may pose higher handling risks (e.g., sensitization) compared to phenyl-substituted alcohols, though specific data is lacking.

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